Tetraallyloxysilane

Description

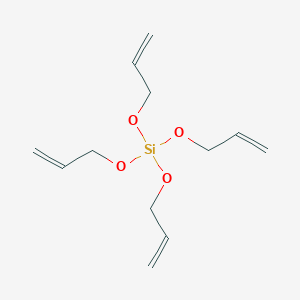

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetrakis(prop-2-enyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAIGLXMIMWFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO[Si](OCC=C)(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061439 | |

| Record name | Tetraallyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-43-2 | |

| Record name | Silicic acid (H4SiO4) tetra-2-propen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraallyloxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraallyloxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetra-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraallyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraallyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAALLYLOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO69KV5RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetraallyloxysilane

Conventional Synthetic Routes to Tetraallyloxysilane

Traditional methods for synthesizing this compound primarily involve two well-established chemical pathways: the direct alcoholysis of silicon tetrachloride and a two-step process starting from tetraethyl orthosilicate (B98303).

Direct Alcoholysis Reactions: Silicon Tetrachloride and Allyl Alcohol Reaction Systems

SiCl₄ + 4 CH₂=CHCH₂OH → Si(OCH₂CH=CH₂)₄ + 4 HCl

In a typical procedure, silicon tetrachloride is reacted with a stoichiometric excess of allyl alcohol. polymer-korea.or.krpolymer-korea.or.kr The reaction is generally carried out at a moderate temperature, for instance, 50°C for a duration of three hours, to ensure a complete reaction. polymer-korea.or.krpolymer-korea.or.kr A significant byproduct of this reaction is hydrogen chloride (HCl), which is a corrosive gas. polymer-korea.or.krwikipedia.org To neutralize this acidic byproduct, a base such as sodium hydrogen carbonate is often added to the reaction mixture upon completion. polymer-korea.or.krpolymer-korea.or.kr

Table 1: Reaction Parameters for the Direct Alcoholysis Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | Silicon Tetrachloride (0.166 mol) | polymer-korea.or.krpolymer-korea.or.kr |

| Reactant 2 | Allyl Alcohol (0.666 mol) | polymer-korea.or.krpolymer-korea.or.kr |

| Temperature | 50 °C | polymer-korea.or.krpolymer-korea.or.kr |

| Reaction Time | 3 hours | polymer-korea.or.krpolymer-korea.or.kr |

Two-Step Hydrolysis and Nucleophilic Substitution Routes: Tetraethyl Orthosilicate Precursors

An alternative to the direct alcoholysis of silicon tetrachloride is a two-step route that begins with tetraethyl orthosilicate (TEOS). umich.eduatamanchemicals.com TEOS is less reactive and less hazardous than silicon tetrachloride. atamanchemicals.com The synthesis involves an initial hydrolysis of TEOS, followed by a nucleophilic substitution with allyl alcohol. umich.eduresearchgate.net

Si(OC₂H₅)₄ + 4 H₂O → Si(OH)₄ + 4 C₂H₅OH (Hydrolysis)

Si(OH)₄ + 4 CH₂=CHCH₂OH → Si(OCH₂CH=CH₂)₄ + 4 H₂O (Nucleophilic Substitution)

This method avoids the production of corrosive HCl gas, making it a potentially safer, albeit more complex, synthetic route. atamanchemicals.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.org In the context of this compound synthesis, green approaches focus on several key areas: the use of less hazardous reactants, the development of catalytic processes, and the use of environmentally benign solvents. acs.orgmatanginicollege.ac.in

One approach is to move away from silicon tetrachloride, which is highly reactive and produces corrosive HCl. wikipedia.org Utilizing precursors like tetraethyl orthosilicate (TEOS) is considered a greener alternative due to its lower toxicity and the avoidance of HCl byproduct formation. atamanchemicals.com Furthermore, research into direct synthesis from silica (B1680970) and alcohol, while not yet standard for this compound, points towards more sustainable pathways for alkoxysilane production in general. researchgate.net The use of mechanochemical methods, which involve solvent-free reactions, is another green chemistry strategy that has been successfully applied to the synthesis of other complex inorganic compounds and could be explored for this compound. rsc.org

Atom-Economical Synthesis Strategies for this compound

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgepa.gov An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. wikipedia.orgnwnu.edu.cn

The direct alcoholysis of silicon tetrachloride with allyl alcohol, while a common method, has a lower atom economy due to the formation of four equivalents of hydrogen chloride as a byproduct. polymer-korea.or.krwikipedia.org

SiCl₄ + 4 CH₂=CHCH₂OH → Si(OCH₂CH=CH₂)₄ + 4 HCl

In contrast, catalytic reactions that facilitate the direct addition of allyl alcohol to a silicon source with minimal byproduct formation would represent a more atom-economical approach. organic-chemistry.orgnih.gov For instance, nickel-catalyzed cross-coupling reactions of allyl alcohols with silylating agents have been shown to be highly atom-economical for the synthesis of other allylsilanes. organic-chemistry.orgnih.gov While not yet reported specifically for this compound, such catalytic strategies hold promise for developing more efficient and sustainable synthetic routes. nwnu.edu.cn

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound, purification and isolation are crucial steps to obtain a product of high purity. The choice of technique depends on the synthetic route and the nature of the impurities.

For the direct alcoholysis method, the initial workup involves neutralizing the hydrogen chloride byproduct, typically with a base like sodium hydrogen carbonate. polymer-korea.or.krpolymer-korea.or.kr After neutralization, the resulting salt is removed, often by filtration. The crude product, which is typically a yellowish oily liquid, is then subjected to further purification. polymer-korea.or.krpolymer-korea.or.kr

Distillation under reduced pressure is a common method to purify the final product. polymer-korea.or.kr This technique separates the this compound from any unreacted starting materials or higher boiling point byproducts.

Other purification techniques that can be employed include:

Washing: The crude product can be washed with water or a dilute aqueous solution to remove any remaining water-soluble impurities. itmedicalteam.pl

Drying: After washing, the organic layer containing the product is dried using a suitable drying agent, such as anhydrous magnesium sulfate, to remove any residual water. polymer-korea.or.kr

Chromatography: For achieving very high purity, column chromatography can be used. hilarispublisher.commdpi.com This technique separates compounds based on their differential adsorption on a stationary phase. hilarispublisher.com

The purity of the final product is often confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. polymer-korea.or.krpolymer-korea.or.kr

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Si(OCH₂CH=CH₂)₄ |

| Silicon Tetrachloride | SiCl₄ |

| Allyl Alcohol | CH₂=CHCH₂OH |

| Hydrogen Chloride | HCl |

| Sodium Hydrogen Carbonate | NaHCO₃ |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ |

| Silanol (B1196071) | Si(OH)₄ |

| Ethanol (B145695) | C₂H₅OH |

Chemical Reactivity and Mechanistic Studies of Tetraallyloxysilane

Hydrolytic Stability and Decomposition Pathways of Tetraallyloxysilane

This compound, as an alkoxysilane, possesses Si-O-C bonds that are susceptible to hydrolysis. The hydrolytic stability of such compounds is a critical factor in their application and storage. Generally, the silicon-oxygen-carbon linkage can be cleaved by water, a reaction that is often catalyzed by either acids or bases. This process would lead to the formation of silicic acid and allyl alcohol.

Chemical Hydrolysis : The primary decomposition pathway in aqueous environments is the hydrolysis of the ester-like Si-O bonds. This reaction typically occurs between pH 5 and 8. acsgcipr.org The process breaks down the molecule into smaller, more polar fragments.

Biotic Degradation : In environments containing microorganisms, enzymatic processes can metabolize the molecule. acsgcipr.org Xenobiotic materials are often transformed to facilitate excretion or to be used as a carbon source. acsgcipr.org

Photolytic Decomposition : If the molecule absorbs sunlight (wavelengths >290 nm), it can undergo direct photolytic decomposition. acsgcipr.org Indirect photochemical oxidation can also occur through reactions with reactive species like hydroxyl radicals generated in the environment. acsgcipr.org

Studies on analogous crosslinking agents, such as tetraallylammonium bromide (TAAB), have investigated their stability under harsh conditions. For instance, TAAB has shown resistance to alkaline hydrolysis in a 1 M KOH solution over extended periods, suggesting that the allyl groups themselves are relatively stable. mdpi.com However, the Si-O bonds in this compound represent the most probable sites for initial hydrolytic attack, leading to the release of allyl alcohol and the formation of silica (B1680970) networks. The ultimate decomposition products would likely be innocuous fragments that are eventually mineralized into carbon dioxide and other simple compounds. acsgcipr.org

Isomerization Reactions of Allyl Moieties in this compound

The four allyl groups (–CH₂–CH=CH₂) in this compound can undergo isomerization to form the corresponding 1-propenyl isomers (–CH=CH–CH₃). This transformation is of significant interest as it alters the chemical properties and reactivity of the molecule. The reaction is typically facilitated by transition metal catalysts.

Research has identified several ruthenium and rhodium complexes as highly effective catalysts for the isomerization of multifunctional allyl compounds, including this compound. researchgate.netresearchgate.net These reactions are often carried out under mild conditions, either in a solvent or neat, and can produce the (Z)-1-propenyl isomers with high to quantitative yields. researchgate.netresearchgate.net

Some of the key catalytic systems are detailed in the table below.

| Catalyst Precursor | Co-catalyst/Conditions | Product | Reference |

| Ru(CO)₃(PPh₃)₂ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |

| RuCl(H)(CO)(PPh₃)₃ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |

| RuCl₂(PPh₃)₃ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |

| RuCl₂(PPh₃)₃ | NaBH₄ | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |

| RuH₂(PPh₃)₄ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |

| RhH(CO)(PPh₃)₃ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |

Notably, ruthenium catalysts are sometimes inhibited by solvents containing active hydrogen atoms or by substrates with strongly coordinating nitrogen atoms. researchgate.netresearchgate.net Cationic rhodium(I) complexes with diphosphine ligands have also been shown to be effective for the 1,3-hydrogen migration in functionalized allylic compounds. iupac.org

The mechanism for the transition metal-catalyzed isomerization of allylic compounds is generally understood to proceed through one of two primary pathways: the π-allyl metal hydride mechanism or the metal hydride addition/elimination mechanism. uu.nl

In the context of ruthenium and rhodium catalysts, the isomerization is believed to be initiated by the formation of a distinct η³-allyl metal hydride species. researchgate.net This involves the oxidative addition of the ruthenium(0) or rhodium(I) center to an allylic C-H bond. researchgate.net Theoretical studies on similar allylic ether isomerizations suggest that the process involves coordination of the metal to the allyl group, followed by a proton shift that allows for the interconversion to the more thermodynamically stable product. sioc-journal.cn For many ruthenium-catalyzed isomerizations of allylic alcohols, a mechanism involving coordination of the oxygen moiety has also been proposed. uu.nl The high stereoselectivity observed, which predominantly yields the (Z)-isomer of the propenyl group, suggests a highly ordered, intramolecular 1,3-hydrogen migration within the metal-substrate complex. researchgate.netiupac.org

Catalytic Systems for Isomerization: Ruthenium and Rhodium Complexes

Complexation Chemistry of this compound

The allyl groups of this compound contain C=C double bonds that can donate electron density to metal centers, allowing the molecule to act as a ligand in coordination chemistry. This results in the formation of metal-allyl π-complexes.

This compound can function as a tetradentate ligand, coordinating to metal ions through the π-electrons of its four allyl groups. A notable example is the synthesis of a π-complex with copper(I) chloride. researchgate.net The complex, with the formula 5CuCl⋅Si(O–CH₂–CH=CH₂)₄, was synthesized via an alternating-current electrochemical technique using CuCl₂·2H₂O as a starting material. researchgate.net In this reaction, Cu(II) is reduced to Cu(I), which then coordinates with the allyl moieties of the this compound ligand. The formation of such π-complexes is a known feature of olefinic ligands interacting with copper(I) halides. researchgate.net

The structure of the copper(I) chloride complex with this compound, 5CuCl⋅Si(O–CH₂–CH=CH₂)₄, has been elucidated using single-crystal X-ray diffraction analysis. researchgate.net The analysis reveals a complex polymeric structure where the this compound molecule acts as a cross-bridging ligand. researchgate.net Each of the four allyl groups coordinates to a different copper center, linking inorganic fragments together. researchgate.net

The crystallographic data for this complex are summarized in the table below.

| Parameter | Value | Reference |

| Formula | 5CuCl⋅Si(O–CH₂–CH=CH₂)₄ | researchgate.net |

| Crystal System | Tetragonal | researchgate.net |

| Space Group | P4/n | researchgate.net |

| a (Å) | 13.813(2) | researchgate.net |

| c (Å) | 5.9424(7) | researchgate.net |

| Z (formula units/cell) | 2 | researchgate.net |

The structural analysis highlights the ability of the flexible this compound molecule to adopt a conformation that allows it to bridge multiple metal centers, demonstrating its utility as a building block in coordination polymers.

Formation of Metal-Allyl π-Complexes

Functionalization Reactions of this compound

The allyl groups of this compound are amenable to a variety of addition reactions, allowing for the introduction of diverse functional groups.

Hydrosilylation Reactions and Initiator Systems (e.g., AIBN)

Hydrosilylation is a key reaction for modifying this compound, involving the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl groups. This reaction is typically catalyzed by transition metal complexes or initiated by radical species. wikipedia.orglibretexts.org

Catalyst Systems: A variety of catalysts can be employed for hydrosilylation, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being highly effective. wikipedia.orgmdpi.com However, due to the cost and potential for metal contamination, research has expanded to include catalysts based on more abundant metals like iron, cobalt, and nickel, as well as metal-free systems. nih.govrsc.org The choice of catalyst and ligands can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. nih.gov For instance, the Chalk-Harrod mechanism is a widely accepted model for metal-catalyzed hydrosilylation, involving oxidative addition of the hydrosilane to the metal center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product. wikipedia.orgmdpi.com

Initiator Systems: Radical-initiated hydrosilylation provides an alternative to metal catalysis. Initiators like 2,2'-azobis(isobutyronitrile) (AIBN) can trigger the reaction upon thermal decomposition. dergipark.org.trnih.gov AIBN decomposes to form 2-cyano-2-propyl radicals, which can then abstract a hydrogen atom from a thiol to generate a thiyl radical in thiol-ene reactions, a related process. dergipark.org.trnih.gov This radical can then add to the double bond of the allyl group. While effective, the use of AIBN in some thiol-ene polymerizations has been found to potentially lead to non-homogeneous products, as the initiator radical can also directly attack the alkene double bond, which is considered a side reaction. dergipark.org.tr

The thiol-ene reaction, a related "click chemistry" process, also utilizes radical initiators like AIBN or UV irradiation to add thiols across the allyl double bonds. rsc.orgwikipedia.org This method is highly efficient, proceeds with anti-Markovnikov selectivity, and can be used to introduce a wide range of functionalities. rsc.orgwikipedia.org

Table 1: Comparison of Initiator Systems for Reactions of Allyl Groups

| Initiator/Catalyst | Reaction Type | Mechanism | Key Features |

|---|---|---|---|

| Platinum Catalysts (e.g., Speier's, Karstedt's) | Hydrosilylation | Catalytic (Chalk-Harrod mechanism) | High efficiency, but can be costly. wikipedia.orgmdpi.com |

| AIBN | Radical Thiol-Ene/Hydrosilylation | Radical Chain Reaction | Thermally initiated, can have side reactions. dergipark.org.trnih.gov |

| UV Initiators (e.g., DMPA) | Photoinitiated Thiol-Ene | Photochemical Radical Generation | Allows for spatial and temporal control of the reaction. nih.gov |

Cross-Linking Mechanisms Involving Unsaturated Carbon-Carbon Bonds

The presence of four allyl groups makes this compound an effective cross-linking agent. Cross-linking transforms individual polymer chains into a three-dimensional network, significantly altering the material's properties. wikipedia.org The unsaturated carbon-carbon bonds of the allyl groups are the primary sites for these cross-linking reactions.

The mechanism of cross-linking often involves radical polymerization. Initiators, such as peroxides or AIBN, generate free radicals that attack the double bonds of the allyl groups. This creates a new radical on the this compound molecule, which can then react with another allyl group on a different molecule, propagating a chain reaction that forms a covalent network. researchgate.netresearchgate.net

In the context of polymers blended with this compound or similar multifunctional allyl compounds, the cross-linking process can create bridged or star-shaped configurations between polymer chains. mdpi.com The density of these cross-links is a critical factor that determines the final mechanical properties of the material, such as rigidity and elasticity. wikipedia.org For example, in sulfur vulcanization of rubber, polysulfide bonds form cross-links, and the length and density of these links dictate the material's flexibility. mdpi.com Similarly, the covalent C-C bonds formed during peroxide-induced cross-linking create a rigid network. mdpi.com

Another important cross-linking reaction is the thiol-ene reaction. When this compound is reacted with a multifunctional thiol in the presence of a radical initiator, a cross-linked network is formed through the successive addition of thiol groups to the allyl double bonds. rsc.org This "click" reaction is known for its high efficiency and ability to form uniform polymer networks. dergipark.org.tr

Silylcupration and Carbonyl-Ene Reactions of this compound Derivatives

While direct silylcupration of this compound itself is not a primary focus in the literature, the principles of silylcupration and subsequent carbonyl-ene reactions are highly relevant to the chemistry of its derivatives, particularly allylsilanes which can be synthesized from it.

Silylcupration: This reaction involves the addition of a silyl-copper reagent to an unsaturated bond, such as an alkyne or allene. It is a powerful method for synthesizing allylsilanes with high stereocontrol. researchgate.netarkat-usa.org The resulting allylsilane derivatives are valuable synthetic intermediates.

Carbonyl-Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), such as a carbonyl group. wikipedia.org In the context of this compound derivatives, an intramolecular carbonyl-ene reaction of an oxo-allylsilane can be a powerful strategy for constructing carbocyclic rings. arkat-usa.org These reactions can be promoted thermally or by Lewis acids, with the latter often allowing for milder reaction conditions and high stereoselectivity. arkat-usa.orgwikipedia.org The mechanism is generally considered to be a concerted process involving a six-membered, chair-like transition state. arkat-usa.orgwikipedia.org The stereochemical outcome can be highly predictable, making it a valuable tool in asymmetric synthesis. organic-chemistry.org For example, the reaction of an allylsilane with a glyoxal (B1671930) derivative, catalyzed by a chiral nickel(II) complex, can produce α-hydroxy carbonyl compounds with high enantioselectivity. organic-chemistry.org

Table 2: Key Reactions of Allylsilane Derivatives

| Reaction | Description | Key Features |

|---|---|---|

| Silylcupration of Allenes/Alkynes | Addition of a silyl-copper reagent to form allylsilanes. | Highly stereocontrolled synthesis of allylsilane building blocks. researchgate.netarkat-usa.org |

| Intramolecular Carbonyl-Ene Reaction | Cyclization of an oxo-allylsilane via a pericyclic reaction. | Powerful method for carbocyclic ring formation; can be catalyzed by Lewis acids for high stereoselectivity. arkat-usa.orgwikipedia.org |

| Intermolecular Carbonyl-Ene Reaction | Reaction of an allylsilane with an external carbonyl compound. | Forms γ,δ-unsaturated α-hydroxy carbonyl compounds, often with high enantioselectivity using chiral catalysts. organic-chemistry.org |

Polymerization and Material Science Applications of Tetraallyloxysilane

Role as a Monomer and Cross-Linking Agent in Polymer Synthesis

Tetraallyloxysilane serves as a key building block in the creation of silicon-containing polymers. researchgate.net Its four allyl groups are capable of participating in polymerization reactions, allowing it to act as a monomer to form polysiloxanes or as a cross-linking agent to create three-dimensional polymer networks. researchgate.netresearchgate.net This cross-linking ability is crucial for enhancing the thermal stability, chemical resistance, and mechanical properties of the final material. researchgate.net

In polymer synthesis, this compound can be incorporated into various polymer matrices. For instance, it has been used to prepare interpenetrating polymer networks (IPNs) with unsaturated polyesters. mdpi.comresearchgate.net The incorporation of this silane (B1218182) monomer can influence the curing parameters of the resin system. Studies have shown that increasing the percentage of reactive silane monomers like this compound can shift the exothermic curing peak of unsaturated polyesters to different temperatures, indicating an alteration in the polymerization reactivity. researchgate.net This ability to modify curing behavior is technologically significant for tailoring the processing conditions and final properties of thermosetting plastics. researchgate.net

Synthesis and Characterization of Silicon-Containing Polymers Derived from this compound

The synthesis of polymers from this compound typically involves radical polymerization of its allyl groups. One common method involves its use as a co-monomer in bulk radical polymerization with other resins, such as unsaturated polyesters. nih.govwikipedia.org The synthesis of the this compound monomer itself can be achieved through reactions such as the one between silicon tetrachloride and allyl alcohol, or via the hydrolysis of tetraethoxysilane (TEOS) followed by a reaction with allyl chloride. mdpi.comnih.govwikipedia.org

The resulting silicon-containing polymers are characterized using various analytical techniques to confirm their structure and properties.

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups. In polymers derived from this compound, FTIR spectra would show the disappearance or reduction of the C=C stretching vibrations (around 1601 cm⁻¹) from the allyl groups, indicating their consumption during polymerization. Key peaks confirming the structure of the this compound monomer include strong bands for Si-O-C stretching (around 1050-1094 cm⁻¹) and vibrations associated with the allyl group. mdpi.comnih.govwikipedia.org

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides detailed information about the chemical environment of the protons. For the this compound monomer, signals corresponding to the allylic protons (–HC=CH–) are observed in the δ = 5.7-6.3 ppm region, while the methylene (B1212753) protons (–OCH₂–) appear around δ = 4.3-4.4 ppm. mdpi.com Changes in these signals in the polymer spectrum confirm the polymerization process.

Cryoscopy or Gel Permeation Chromatography (GPC) can be used to determine the average molecular weight of the synthesized polymers. mdpi.com

Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) are employed to study the curing process and thermal transitions, such as the glass transition temperature (Tg), of the resulting polymers. mdpi.comnih.govwikipedia.org

The combination of silicon and oxygen atoms with organic moieties in these polymers leads to a unique blend of properties, paving the way for a wide spectrum of practical applications. pinfa.eu

Development of Flame Retardant Materials

A significant application of this compound in material science is in the development of flame-retardant materials. Its silicon content plays a crucial role in enhancing the fire resistance of polymers.

This compound is utilized as an intrinsic, halogen-free flame retardant co-curing agent. nih.govwikipedia.org When incorporated into a polymer matrix, it is not merely a physical additive but becomes chemically part of the polymer network during the curing process. This intrinsic nature ensures its permanent presence and uniform distribution within the material, preventing issues like migration or leaching that can occur with additive-type flame retardants. The silicon within the polymer backbone contributes to improved thermal stability and char formation upon exposure to heat, which is a key mechanism of flame retardancy. nih.govwikipedia.org

This compound has been successfully used to formulate flame-resistant unsaturated polyester (B1180765) (UPE) resins, particularly for applications like wood coatings. nih.govwikipedia.org In a typical formulation, an unsaturated polyester resin is synthesized, and then blended with this compound and a radical initiator to be cured. Research has demonstrated that increasing the concentration of this compound in the UPE resin (termed AUPE) significantly enhances its physical and flame-retardant properties. nih.govwikipedia.org

The performance of these resin systems is evaluated using standardized tests. For instance, the Heat Deflection Temperature (HDT), which indicates the temperature at which a polymer deforms under a specified load, increases with higher this compound content. nih.govwikipedia.org This suggests an improvement in the material's thermal stability and stiffness. Similarly, properties like hardness also show improvement. nih.govwikipedia.org Flammability tests, such as the UL 94 vertical burn test, are used to classify the material's ability to self-extinguish after ignition. nih.govwikipedia.org

| Property | Test Method | AUPE I | AUPE II |

|---|---|---|---|

| Heat Deflection Temp. (°C) | ISO 75-A | 77 | 105 |

| Hardness (Barcol) | ASTM D2583 | 40 | 48 |

| Volumetric Shrinkage (%) | ASTM D2521 | 7.1 | 6.4 |

| Water Absorption (%) | ASTM D570 | 0.14 | 0.11 |

This table presents data synthesized from research findings where AUPE II has a higher concentration of this compound than AUPE I. nih.govwikipedia.org

The thermal degradation behavior of polymers modified with this compound is typically studied using thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC). nih.govwikipedia.org TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.

In the context of flame retardancy, the degradation process of a polymer like unsaturated polyester involves the breaking of polymer chains, particularly at the ester groups, leading to the formation of volatile, flammable products. mdpi.com The incorporation of this compound alters this degradation pathway. The silicon component promotes the formation of a stable char layer at high temperatures. specificpolymers.compinfa.eu This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles into the gas phase. nih.gov TGA results for this compound-modified polyesters show a higher char yield at elevated temperatures compared to the unmodified resin, which is direct evidence of this protective mechanism. nih.govwikipedia.org The DTG curve, which shows the rate of weight loss, can reveal changes in the decomposition stages, often indicating a more controlled degradation process in the presence of the silicon-containing agent. researchgate.net

In flame retardant technology, it is common to combine different types of flame retardants to achieve synergistic effects, where the combined performance is greater than the sum of the individual components. alfa-chemistry.commdpi.commdpi.com Common synergistic systems involve combinations of phosphorus, nitrogen, and silicon-containing compounds. nih.govresearchgate.net

Phosphorus-based flame retardants primarily act in the condensed phase by promoting char formation and creating a protective layer of polyphosphoric acid. specificpolymers.compinfa.eualfa-chemistry.com

Nitrogen-based flame retardants , like melamine (B1676169) and its derivatives, can act as blowing agents. pinfa.eualfa-chemistry.com They release non-flammable gases (e.g., nitrogen, ammonia) upon decomposition, which dilutes the flammable gases and oxygen in the gas phase and helps to foam the char layer, enhancing its insulating properties (an intumescent effect). pinfa.eumdpi.com

While specific studies detailing the synergistic effects of this compound with other particular flame retardants were not prominent in the searched literature, the principles of P-N-Si synergism are well-established. nih.govresearchgate.net Theoretically, in such a system, this compound would contribute to the thermal stability and integrity of the char layer through the formation of silica (B1680970) (SiO₂) or silicon oxycarbide. This silicon-based ceramic-like layer can reinforce the carbonaceous char produced by the phosphorus compound, making it more robust and effective as a barrier. nih.govresearchgate.net The nitrogen compound would simultaneously contribute to the expansion of this char layer. This multi-faceted approach, acting in both the condensed phase (char formation) and gas phase (dilution), is a highly effective strategy for imparting flame retardancy to polymers. mdpi.com

Thermal Degradation Behavior of this compound-Modified Polymers in Fire Retardancy

Interpenetrating Polymer Networks (IPNs) Incorporating this compound

Interpenetrating Polymer Networks (IPNs) are a class of materials in which two or more crosslinked polymers are synthesized in the presence of each other, resulting in a physically interlocked structure without covalent bonds between the individual networks. polymer-korea.or.kr The incorporation of this compound into IPNs can enhance their properties, leading to materials with tailored characteristics.

Synthesis of this compound-Based IPNs

The synthesis of IPNs containing this compound typically involves the simultaneous or sequential polymerization of the silane monomer with another polymer system, such as an unsaturated polyester resin like Palatal. polymer-korea.or.kr In a simultaneous IPN formation, predetermined quantities of this compound and the second monomer (e.g., Palatal resin) are mixed. polymer-korea.or.krpolymer-korea.or.kr An initiator system, such as ethyl methyl ketone peroxide and a cobalt octoate accelerator, is then added to the mixture to induce polymerization of both components. polymer-korea.or.krpolymer-korea.or.kr

The process begins with the gentle mixing of the this compound and Palatal resin for a short duration at room temperature. polymer-korea.or.krpolymer-korea.or.kr Following the addition of the initiator and accelerator, the resulting mixture is allowed to cure, often overnight at room temperature. polymer-korea.or.krpolymer-korea.or.kr This method results in the formation of a simultaneous IPN, where both the polysiloxane and polyester networks form concurrently. polymer-korea.or.kr The weight percentage of this compound can be varied to tailor the final properties of the IPN. polymer-korea.or.krpolymer-korea.or.kr Studies have explored compositions with 5-20% of the silane monomer. polymer-korea.or.krpolymer-korea.or.kr

Curing Kinetics and Network Formation in IPNs

The curing behavior of this compound-based IPNs is a critical aspect that influences the final material properties. Differential Scanning Calorimetry (DSC) is a common technique used to study the curing kinetics. polymer-korea.or.krpolymer-korea.or.kr DSC thermograms of this compound/Palatal IPNs show a single exothermic peak, which confirms the simultaneous formation of the interpenetrating networks. polymer-korea.or.krpolymer-korea.or.kr

The incorporation of this compound has a notable effect on the curing parameters. As the percentage of this compound in the IPN increases, the peak curing temperature shifts. For instance, in an IPN with Palatal resin, which has an optimum curing temperature of 97°C, the addition of 20% this compound can lower the peak curing temperature to 83°C. polymer-korea.or.krpolymer-korea.or.kr This indicates that the silane monomer increases the reactivity of the Palatal resin towards polymerization. polymer-korea.or.krpolymer-korea.or.kr

Furthermore, the activation energy for the curing process is also affected. For IPNs of Palatal and this compound, the activation energy significantly decreases as the ratio of the silane monomer increases. polymer-korea.or.kr For example, the activation energy was observed to decrease from 128.3 kJ/mol to 77.3 kJ/mol with an increasing concentration of this compound. polymer-korea.or.kr The rates of formation of the two networks in an IPN are interconnected, with the change in the reaction rate of one network influencing the reaction rate of the other. kpi.ua

Table 1: DSC Curing Parameters of Palatal-Tetraallyloxysilane IPNs

| This compound (%) | Peak Curing Temperature (°C) | Activation Energy (kJ/mol) |

| 0 | 97 | 128.3 |

| 20 | 83 | 77.3 |

Note: Data compiled from studies on Palatal-based IPNs. polymer-korea.or.krpolymer-korea.or.kr

Advanced Material Systems

Beyond IPNs, this compound serves as a precursor for a range of advanced material systems, leveraging its unique chemical structure for applications in electronics, high-temperature materials, and nanotechnology.

Low Dielectric Constant Interlayer Dielectric Films from this compound Precursors

In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (low-k) to serve as interlayer dielectrics, which help to reduce signal delay, cross-talk, and power consumption in integrated circuits. jkps.or.kr Organosilicon precursors are widely investigated for the deposition of low-k films. google.com this compound has been identified as a potential precursor for creating nanocomposite thin films with low dielectric constants. vt.edu

Polymer-Derived Ceramics (PDCs) using this compound

Polymer-Derived Ceramics (PDCs) are a class of ceramic materials produced by the pyrolysis of preceramic polymers, typically in an inert atmosphere. wikipedia.orgmdpi.com This method offers advantages in processing and shaping complex ceramic components that are difficult to achieve through traditional powder-based methods. wikipedia.org The resulting ceramics, such as silicon oxycarbide (SiOxCy), exhibit high thermal and chemical stability. wikipedia.orgencyclopedia.pub

While the direct use of this compound as a sole precursor for PDCs is not detailed in the provided results, its structure suggests its potential as a preceramic polymer. The silicon-oxygen backbone and the organic allyl groups make it a candidate for forming silicon oxycarbide upon pyrolysis. The general process for creating PDCs involves shaping the preceramic polymer, cross-linking it, and then pyrolyzing it at high temperatures, often between 1100°C and 1300°C, to convert it into a ceramic material. wikipedia.orgmdpi.com The final composition and properties of the PDC depend on the initial polymer and the pyrolysis conditions. wikipedia.org

Dendrimer Synthesis and Architecture based on this compound

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like architecture. ijapbc.comwjarr.com Their unique structure makes them suitable for a variety of applications. This compound has been utilized as a core molecule in the synthesis of carbosilane dendrimers. researchgate.net

The synthesis of these dendrimers follows a divergent approach. researchgate.net The process begins with the this compound core. This core undergoes a hydrosilylation reaction with a reagent like dichloromethylsilane. This is followed by an alkenylation step, for example, with allylmagnesium bromide, to create the first generation of the dendrimer. researchgate.net This sequence of hydrosilylation and alkenylation can be repeated to build up subsequent generations of the dendrimer, leading to a controlled, branched structure. researchgate.net

Application in Protective Coatings and Composites

This compound (TAS) serves as a functional monomer and cross-linking agent in the formulation of advanced protective coatings and composite materials. Its incorporation into polymer matrices can significantly enhance properties such as flame retardancy, thermal stability, and mechanical strength.

A notable application is in the development of halogen-free, flame-retardant resins for wood coatings. d-nb.inforesearchgate.netdntb.gov.uanih.gov In one area of research, this compound was used as an intrinsic flame-retardant co-curing agent in the synthesis of an allyloxysilane-unsaturated polyester (AUPE) resin. d-nb.inforesearchgate.net This resin was created through the bulk radical polymerization of TAS with an unsaturated polyester (UPE) synthesized from terephthalic acid. d-nb.inforesearchgate.net The resulting AUPE coating demonstrated improved fire resistance and thermal stability compared to the pure unsaturated polyester resin. d-nb.info

The inclusion of this compound into the polyester matrix leads to measurable improvements in the physical properties of the final material. As the concentration of TAS increases, the thermal and mechanical characteristics are enhanced. For instance, the Heat Deflection Temperature (HDT) of the resin increases with a higher TAS content, indicating better thermal stability. d-nb.info

Table 1: Physical Properties of Allyloxysilane-Unsaturated Polyester (AUPE) Resins

This table presents data on the physical properties of unsaturated polyester resins modified with varying content of this compound (TAS).

| Property | UPE (0% TAS) | AUPE I (Low % TAS) | AUPE II (High % TAS) | Test Standard |

| Heat Deflection Temp (HDT) | 77 °C | 88 °C | 105 °C | ISO 75-A, ASTM 648 |

| Hardness (Barcol) | 33 | 38 | 45 | ASTM D2583 |

| Water Absorption (%) | 0.21 | 0.15 | 0.11 | ASTM D570 |

| Volumetric Shrinkage (%) | 8.5 | 7.2 | 6.5 | ASTM 3521 |

| Data sourced from research on flame-retardant unsaturated polyester-allyloxysilane resins. d-nb.infonih.gov |

The silicon content from TAS is crucial for the enhanced flame retardancy. During combustion, it facilitates the formation of a stable char layer on the surface of the material. This char acts as a barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles, thus slowing down fire propagation. d-nb.info This makes TAS a valuable component in creating fireproof coatings for flammable substrates like wood. d-nb.inforesearchgate.netdntb.gov.uanih.gov

Polymeric Blends and Copolymers Utilizing this compound (e.g., Parylene N Copolymers)

This compound is also utilized in the creation of specialized polymeric blends and copolymers to achieve tailored material properties. Its multi-functional allyl groups allow it to be copolymerized with various monomers, leading to materials with unique electrical and thermal characteristics.

A significant example is its use as a comonomer with p-xylylene in the plasma-enhanced chemical vapor deposition (PECVD) process to form copolymers of Parylene N. google.com Parylene N is a polymer known for its excellent conformal coating properties but has limitations in terms of thermal stability and adhesion to certain substrates. google.comparyleneengineering.com Copolymerization with a comonomer like this compound, which has multiple carbon-carbon double bonds, can produce films with lower dielectric constants, a desirable property for use in sub-micron semiconductor devices. google.com The process involves combining p-xylylene with TAS in amounts ranging from approximately 1% to 15% by weight. google.com The resulting copolymer film has a dielectric constant ranging from about 2.2 to 2.5, an improvement over standard Parylene N. google.com

Beyond vapor-deposited copolymers, this compound is used to form Interpenetrating Polymer Networks (IPNs). IPNs are blends of two or more crosslinked polymers where the networks are physically entangled but not covalently bonded to each other. polymer-korea.or.kr Research has shown the successful preparation of IPNs by combining TAS with Palatal, an unsaturated polyester resin. polymer-korea.or.kr The incorporation of TAS into the Palatal resin was found to improve curing parameters. As the weight percentage of TAS in the blend increased, the activation energy required for the curing process significantly decreased, indicating that TAS acts as a reactive monomer that enhances the polymerization reactivity of the resin. polymer-korea.or.kr

Table 2: Curing Parameters of Palatal-Tetraallyloxysilane IPNs

This table shows the effect of increasing this compound concentration on the activation energy of the curing process for Palatal-based Interpenetrating Polymer Networks (IPNs).

| % TAS in IPN | Activation Energy (Ea) |

| 0% (Pure Palatal) | 128.3 kJ/mol |

| 20% | 77.3 kJ/mol |

| Data sourced from a study on the thermal curing of IPNs based on Palatal and silane monomers. polymer-korea.or.kr |

This enhanced reactivity and the resulting properties make TAS-based blends and copolymers suitable for a range of applications where customized thermal, mechanical, or electrical characteristics are required. google.compolymer-korea.or.kr

Advanced Characterization and Analytical Methodologies for Tetraallyloxysilane and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the study of tetraallyloxysilane, providing detailed insights into its chemical structure and composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of molecules. usm.myresearchgate.net The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. usm.myslideshare.net The resulting spectrum is a unique molecular fingerprint. usm.my

In the analysis of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. These characteristic peaks correspond to the vibrations of specific bonds within the molecule.

A typical FT-IR spectrum of this compound would exhibit the following significant peaks:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 | =C-H stretching | Allyl group |

| ~2930, ~2870 | C-H stretching | Alkyl group |

| ~1645 | C=C stretching | Allyl group |

| ~1100-1000 | Si-O-C stretching | Alkoxysilane |

| ~990, ~920 | =C-H bending (out-of-plane) | Allyl group |

The presence of these bands, particularly the C=C stretching of the allyl groups and the Si-O-C stretching of the alkoxysilane core, provides clear evidence for the chemical structure of this compound. During polymerization, the intensity of the peaks associated with the allyl groups (around 1645 cm⁻¹) would decrease, indicating the consumption of the double bonds and the formation of a polymer network.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²⁹Si-NMR) for Molecular Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound. youtube.comirisotope.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. savemyexams.comlibretexts.org

¹H-NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the different types of protons in the allyl groups. The chemical shifts (δ) are typically observed in the following regions:

~5.9 ppm: Protons of the -CH= group (multiplet)

~5.2 ppm: Protons of the =CH₂ group (multiplet)

~4.2 ppm: Protons of the -O-CH₂- group (doublet)

¹³C-NMR (Carbon-13 NMR): This method reveals the carbon framework of the molecule. savemyexams.comlibretexts.org Each non-equivalent carbon atom gives a distinct signal. savemyexams.com For this compound, the expected chemical shifts are:

~134 ppm: Carbon of the -CH= group

~117 ppm: Carbon of the =CH₂ group

~63 ppm: Carbon of the -O-CH₂- group

²⁹Si-NMR (Silicon-29 NMR): This specialized NMR technique is used to probe the silicon environment. For this compound, a single peak is expected in the ²⁹Si-NMR spectrum, confirming the presence of a single silicon environment. The chemical shift for the silicon atom in this compound is typically found in the range of -75 to -85 ppm.

Thermal Analysis Techniques for Polymerized Systems

Thermal analysis techniques are critical for evaluating the properties of polymerized this compound, providing data on thermal stability, degradation, and curing behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. infinitiaresearch.comveritaslab.com This technique is used to determine the thermal stability of materials and to study their decomposition patterns. infinitiaresearch.comintertek.com For polymers derived from this compound, TGA can provide information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. researchgate.netresearchgate.net

A typical TGA curve for a cured this compound-based polymer would show the initial decomposition temperature, which indicates the start of thermal degradation. The derivative of the TGA curve (DTG) shows the temperature at which the rate of weight loss is maximum. The final residual weight at the end of the analysis provides insight into the char yield of the polymer, which is an indicator of its fire-retardant properties.

Differential Scanning Calorimetry (DSC) for Curing and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.govnetzsch.com DSC is widely used to study thermal transitions such as melting, crystallization, glass transition, and curing reactions. torontech.comcuni.cztainstruments.com

For this compound, DSC is instrumental in monitoring the curing (polymerization) process. An uncured sample will show an exothermic peak in the DSC scan, which corresponds to the heat released during the polymerization of the allyl groups. The area under this exotherm is proportional to the enthalpy of polymerization. By analyzing the DSC curve, one can determine the onset temperature of curing, the peak curing temperature, and the total heat of reaction.

For a fully cured this compound polymer, DSC can be used to determine its glass transition temperature (Tg), which is a critical parameter that defines the upper service temperature of the material. The Tg appears as a step-like change in the baseline of the DSC curve. cuni.cz

Mechanical and Performance Testing of this compound-Derived Materials

The mechanical properties of materials derived from this compound are crucial for their potential applications. A variety of testing methods are employed to characterize these properties. intertek.com

Standard mechanical tests are performed to determine the material's response to applied forces. mpiuk.com These tests include:

Tensile Testing: Measures the material's strength and stiffness when pulled apart. mpiuk.com Key properties obtained are tensile strength, Young's modulus, and elongation at break.

Flexural Testing (Three-point or Four-point Bending): Determines the material's strength and stiffness under bending loads. tecnalia.com

Compressive Testing: Evaluates the material's behavior under crushing loads. mpiuk.com

Hardness Testing: Measures the material's resistance to localized surface indentation. Common methods include Shore and Rockwell hardness tests. tecnalia.comgunt.de

Impact Testing: Assesses the material's ability to withstand sudden shocks or impacts. The Charpy and Izod impact tests are commonly used. mpiuk.comtecnalia.comgunt.de

The results from these tests provide a comprehensive understanding of the mechanical performance of this compound-based polymers and composites, guiding their suitability for various structural and functional applications.

Burning Behavior Assessment (e.g., UL 94 Standards)

The flammability characteristics of materials are critical for ensuring safety in numerous applications. The UL 94 standard, issued by Underwriters Laboratories, is a widely recognized test for the flammability of plastic materials and is often applied to polymers and resins to determine their tendency to extinguish or spread a flame after ignition. wikipedia.orgtechmerpm.comspecialchem.com The tests involve subjecting a specimen to a controlled flame and observing its burning behavior. techmerpm.comul.com

In the context of this compound, it has been investigated as a halogen-free, flame-retardant co-curing agent in unsaturated polyester (B1180765) resins for applications such as wood coatings. d-nb.inforesearchgate.netdntb.gov.uanih.gov The resulting allyloxysilane-unsaturated polyester (AUPE) resins have been subjected to burning tests according to the UL 94 standard to evaluate their flame retardancy. d-nb.inforesearchgate.netdntb.gov.ua

The UL 94 standard includes several classifications based on the burning behavior of a vertically or horizontally oriented specimen. wikipedia.orgul.com Key classifications for vertical burn tests include V-0, V-1, and V-2. wikipedia.orgnih.gov

V-0: Burning stops within 10 seconds on a vertical specimen; drips of particles are allowed as long as they are not inflamed. wikipedia.org

V-1: Burning stops within 30 seconds on a vertical specimen; drips of particles are allowed as long as they are not inflamed. wikipedia.org

V-2: Burning stops within 30 seconds on a vertical specimen; drips of flaming particles are allowed. wikipedia.org

For horizontal burn tests, the HB classification is used, which indicates slow burning on a horizontal specimen. wikipedia.org More stringent classifications, such as 5VA and 5VB, involve a more severe flame source. ul.com

In a study on an allyloxysilane-unsaturated polyester (AUPE) resin, a flammability test was conducted where a sample was exposed to a 1200 °C flame for 10 seconds. The result indicated that this particular AUPE formulation did not meet the UL 94 standard as it fully ignited. researchgate.net This highlights the importance of formulation in achieving desired flame-retardant properties. The goal of incorporating flame-retardant components like this compound is to achieve a high rating, such as V-0, which is often required for materials used in electronic devices and other applications where fire safety is a concern. silicone.co.uk

Table 1: UL 94 Flammability Classifications (Vertical Burn)

| Classification | Burning Time | Dripping of Particles |

| V-0 | Stops within 10 seconds | Allowed if not inflamed |

| V-1 | Stops within 30 seconds | Allowed if not inflamed |

| V-2 | Stops within 30 seconds | Flaming drips are allowed |

This table is based on information from multiple sources. wikipedia.orgnih.gov

Hardness and Volumetric Shrinkage Measurements

The mechanical integrity of polymeric materials is paramount for their performance and longevity. Hardness and volumetric shrinkage are two critical parameters that are routinely measured for polymers derived from this compound, especially when they are intended for use in coatings and resins.

Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation. For polymers, hardness is often evaluated using standardized tests like the Barcol hardness test (ASTM D2583). In the development of an allyloxysilane-unsaturated polyester (AUPE) resin, the hardness of the cured material was one of the key physical properties evaluated. d-nb.inforesearchgate.netdntb.gov.ua

Volumetric shrinkage refers to the reduction in volume that occurs during the polymerization or curing process. This is a particularly important consideration for coatings and adhesives, as high shrinkage can lead to internal stresses, poor adhesion, and the formation of cracks. The volumetric shrinkage of the AUPE resin was assessed using ASTM D3521 to understand the dimensional stability of the material upon curing. d-nb.inforesearchgate.netdntb.gov.ua

A study detailing the synthesis and characterization of a flame-retardant unsaturated polyester-allyloxysilane resin for wood coatings reported the evaluation of both hardness and volumetric shrinkage as part of the physical property assessment. d-nb.inforesearchgate.netdntb.gov.ua

Table 2: Mechanical Property Assessment Methods

| Property | Standard Test Method | Description |

| Hardness | ASTM D2583 | Measures the indentation hardness of rigid plastics. |

| Volumetric Shrinkage | ASTM D3521 | Determines the volumetric shrinkage of thermosetting resins during curing. |

This table is based on information from multiple sources. d-nb.inforesearchgate.netdntb.gov.ua

Adhesion and Durability Testing of Coatings

For this compound-based materials formulated as coatings, their ability to adhere to a substrate and withstand environmental stresses over time is crucial. Adhesion and durability testing are therefore essential characterization steps.

Adhesion refers to the force of attraction between the coating and the substrate. Poor adhesion can lead to delamination, blistering, and ultimately, failure of the coating. While specific adhesion test results for this compound coatings are not detailed in the provided context, the development of such coatings for applications like wood protection implies that adhesion is a critical performance metric. d-nb.inforesearchgate.netdntb.gov.ua Common methods for testing adhesion include tape tests (ASTM D3359) and pull-off adhesion tests (ASTM D4541).

The synthesis of flame-retardant resins from this compound for wood coatings underscores the importance of creating a durable and protective layer on the substrate. d-nb.inforesearchgate.netdntb.gov.ua

Molecular Weight Determination Methods (e.g., Cryoscopy, GPC)

The molecular weight and molecular weight distribution of polymers are fundamental properties that significantly influence their mechanical, thermal, and solution properties. For polymers synthesized from this compound, determining these parameters is crucial for quality control and for understanding the polymerization process.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. In a study involving an allyloxysilane-unsaturated polyester, GPC was employed to determine the molecular mass of the polymer using a standard polystyrene calibration and tetrahydrofuran (B95107) as the solvent. researchgate.net

Cryoscopy , or freezing-point depression, is a classical method for determining the number-average molecular weight of a solute by measuring the decrease in the freezing point of a solvent upon the addition of the solute. While not explicitly mentioned in the context of this compound in the provided search results, it remains a viable, albeit less common, method for molecular weight determination of smaller polymers or oligomers.

The choice of method depends on factors such as the solubility of the polymer, the expected molecular weight range, and the desired information (e.g., number-average, weight-average, or the entire distribution).

Theoretical and Computational Chemistry Approaches to Tetraallyloxysilane Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to predict the fundamental properties of molecules by solving the Schrödinger equation. rsdjournal.orgrsc.org These methods, including Hartree-Fock (HF) and post-HF approaches, can determine a molecule's three-dimensional geometry, electronic structure, and various spectroscopic properties with high accuracy. nih.govesqc.org For Tetraallyloxysilane, these calculations can predict key structural parameters and electronic characteristics, which are foundational for understanding its behavior.

Detailed research findings from quantum chemical calculations would typically yield data on the molecule's optimized geometry. This includes the bond lengths between atoms (e.g., Si-O, C=C, C-O), the bond angles (e.g., O-Si-O, Si-O-C), and the dihedral angles that define the spatial orientation of the four allyl groups relative to the central silicon atom. These parameters are crucial for understanding the steric hindrance and accessibility of reactive sites on the molecule.

Furthermore, these calculations provide insights into the electronic properties. By mapping the electron density distribution, one can identify regions of high or low electron density, which correspond to nucleophilic or electrophilic centers, respectively. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.

While specific published data for this compound is scarce, the table below illustrates the typical structural and electronic properties that would be obtained from a quantum chemical calculation, based on general knowledge of similar silane (B1218182) compounds.

Interactive Data Table: Illustrative Quantum Chemical Properties of this compound

| Property | Predicted Value (Illustrative) | Significance |

| Si-O Bond Length | ~1.64 Å | Indicates the strength and reactivity of the silicon-oxygen bond, relevant for hydrolysis. |

| O-Si-O Bond Angle | ~109.5° (Tetrahedral) | Defines the core geometry of the molecule. |

| C=C Bond Length (Allyl) | ~1.34 Å | Characteristic of a double bond, the primary site for polymerization reactions. |

| HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons; localized on the C=C double bonds. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.0 eV | An indicator of chemical reactivity and electronic excitation energy. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would predict and are not based on published experimental or computational results for this compound specifically.

Density Functional Theory (DFT) Studies on Reaction Pathways and Stability

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic properties of a system based on its electron density, offering a balance between computational cost and accuracy. columbia.edumdpi.com It is particularly effective for studying the mechanisms of chemical reactions, including transition states and reaction energy barriers. researchgate.netresearchgate.netnih.gov For this compound, DFT is an ideal tool to investigate its polymerization pathways, hydrolysis, and thermal stability. nih.gov

DFT calculations can map the potential energy surface for various reactions. For instance, the radical polymerization involving the allyl groups can be modeled step-by-step. This would involve calculating the energies of the initial monomer, the radical initiator, the transition state for the addition of the radical to the allyl double bond, and the resulting carbon-centered radical intermediate. By comparing the activation energies for different potential reaction steps, the most likely reaction mechanism can be determined. mdpi.com

Similarly, the hydrolysis of the Si-O bonds, a common reaction for alkoxysilanes, can be studied using DFT. acs.org These calculations can elucidate the role of catalysts (acid or base) by modeling their interaction with the this compound molecule and determining how they lower the activation energy for the cleavage of the Si-O bond. acs.org The stability of the molecule can also be assessed by calculating the bond dissociation energies for various bonds. For example, DFT can determine the energy required to break the Si-O bond versus the C-O or C-C bonds, providing insight into the likely fragmentation pathways during pyrolysis. rsc.orgosti.gov

Studies on related alkoxysilanes and polysilanes demonstrate the power of this approach. For example, DFT has been used to investigate the pyrolysis of polycyclosilanes, providing insight into how the polymer's microstructure influences its thermal stability and decomposition products. rsc.orgosti.gov Another study used DFT-based calculations to understand the accelerated hydrolysis of silane-silica bonds under alkaline conditions, finding that deprotonation of surface hydroxyl groups significantly lowers the energy barrier for Si-O bond breaking. acs.org

Interactive Data Table: DFT-Calculated Activation Energies for Reactions in Related Silane Systems

| System / Reaction | Catalyst/Conditions | Calculated Activation Barrier (kJ/mol) | Reference Compound |

| Polystyrene Degradation (C-C cleavage) | Acidic (Fe₂(SO₄)₃) | 328.12 | Polystyrene |

| Polystyrene Degradation (β-scission) | Basic (CaO) | 136.9 | Polystyrene |

| Silane-SiO₂ Bond Breaking (Hydrolysis) | Alkaline (Deprotonated) | Substantially Lowered | Silane Coupling Agent on SiO₂ |

| Silane-SiO₂ Bond Breaking (Hydrolysis) | Neutral (Protonated) | Higher Baseline | Silane Coupling Agent on SiO₂ |

Source: Adapted from findings on catalytic degradation of polymers and silane hydrolysis. mdpi.comacs.org These data illustrate how DFT is used to quantify reaction barriers, a technique directly applicable to this compound.

Molecular Dynamics Simulations for Polymer Network Behavior

While quantum mechanics methods are excellent for studying individual molecules or single reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing many molecules over time. helsinki.fimdpi.com MD simulations solve Newton's equations of motion for a group of atoms, allowing researchers to observe the dynamic evolution of the system and predict macroscopic properties. nih.govbeilstein-journals.org For this compound, MD is the primary tool for understanding how individual monomers polymerize to form a bulk polymer network and for predicting the properties of that resulting material. vt.edu

In a typical MD simulation of this compound polymerization, a simulation box would be filled with many monomer molecules. Using a reactive force field (like ReaxFF) or a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach, the simulation can model the chemical reactions of cross-linking between the allyl groups on different monomers. vt.edumdpi.com This allows for the direct observation of the formation of the three-dimensional polymer network.

Once the simulated network is formed, the simulation can be used to predict a wide range of material properties. tandfonline.comresearchgate.net By applying virtual tensile or shear stress to the simulation box, one can calculate mechanical properties like Young's modulus, shear modulus, and toughness. nih.govsemanticscholar.org Thermal properties, such as the glass transition temperature (Tg), can be determined by monitoring the change in density or mobility as the simulated material is heated or cooled. researchgate.net Furthermore, MD simulations can provide insights into the mobility of polymer chains, the distribution of free volume within the network, and the diffusion of small molecules (like water or solvents) through the material. arxiv.orgmdpi.com

Research on polysiloxane networks provides a clear blueprint for these studies. MD simulations have been used to investigate the ionic crosslinking mechanisms in functionalized polysiloxanes, correlating the distribution of hydrogen bonds to the material's tensile strength. tandfonline.comresearchgate.net Other studies have used MD to simulate the pyrolysis of polysiloxanes to understand how the initial polymer structure transforms into a ceramic material. vt.edu

Interactive Data Table: Properties of Polysiloxane Networks Investigated by Molecular Dynamics (MD)

| Property Investigated | Simulation Finding | Relevance to Poly(this compound) |

| Cross-linking Mechanism | Revealed the influence of intra- and inter-chain hydrogen bonds on network structure. tandfonline.com | Could predict the cross-linking efficiency and network topology resulting from the four allyl groups. |

| Mechanical Properties | Correlated tensile strength and elongation at break with the type of functional groups. researchgate.net | Could predict the stiffness, strength, and elasticity of the resulting polymer network. |

| Chain Dynamics | Showed that the addition of cross-linkers or nanoparticles can slow down polymer chain mobility. researchgate.net | Could determine the glass transition temperature (Tg) and viscoelastic behavior of the material. |

| Pyrolysis/Ceramization | Modeled the transition from a polymer precursor to a ceramic, showing phase separation. vt.edu | Could simulate the high-temperature behavior of the polymer and predict the structure of the resulting SiOC ceramic. |

Structure-Property Relationship Modeling in this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical features of molecules with their macroscopic properties. rsc.orgunimore.it Unlike the physics-based methods above, QSPR is a statistical approach. By building a mathematical model from a "training set" of known compounds, QSPR can be used to predict the properties of new, untested molecules. kg.ac.rs This approach is particularly useful for screening large libraries of potential derivatives to identify candidates with desired characteristics. researchgate.net

For this compound, a QSPR study would involve designing a series of related derivatives. This could involve changing the groups attached to the silicon atom (e.g., replacing one or more allyl groups with methyl, ethyl, or phenyl groups) or modifying the allyl groups themselves. For each derivative in the series, a set of numerical values known as "molecular descriptors" would be calculated. These descriptors can encode topological, geometric, electronic, or physicochemical information about the molecule.

A mathematical model, often using multiple linear regression or machine learning algorithms, is then constructed to find the best correlation between the calculated descriptors and an experimentally measured property (e.g., boiling point, refractive index, hydrolysis rate, or even catalytic activity). researchgate.neteuropa.eu Once a statistically robust model is developed, it can be used to predict the property for new, unsynthesized derivatives of this compound, guiding experimental efforts toward the most promising compounds. spirochem.comnih.gov

For example, QSPR models have been successfully developed for alkoxysilanes to predict properties like hydrolysis rates based on descriptors representing steric and electronic effects of the various substituents on the silicon atom. europa.eu Other studies have used QSPR to design new electron donors for Ziegler-Natta polymerization catalysts by creating a model that relates the adsorption energy of silane donors to the catalyst surface with descriptors like the radius of gyration and dipole moment. researchgate.net

Interactive Data Table: Example of a QSPR Model for a Property of Alkyl Halides

| Property Modeled | Descriptors Used in Model | Model Equation (Illustrative) | Statistical Quality (R²) |

| Normal Boiling Point (bp) | ZEP (Topological Index), H_d (Structural), N (Carbon atoms) | bp = a(ZEP) + b(H_d) + c(N) + d | >0.95 |

| Molar Refraction (mr) | ZEP (Topological Index), H_d (Structural), N (Carbon atoms) | mr = a'(ZEP) + b'(H_d) + c'(N) + d' | >0.98 |

Source: Adapted from a QSPR study on alkyl halides. rsc.org This table illustrates the structure of a QSPR model, which links calculated molecular descriptors (ZEP, H_d, N) to a physical property. A similar approach could be applied to a series of this compound derivatives.

Environmental and Safety Considerations in Tetraallyloxysilane Research

By-product Formation and Management in Synthesis and Reactions (e.g., Allyl Alcohol Liberation)

The synthesis and subsequent reactions of Tetraallyloxysilane can generate hazardous by-products that require careful management. A common laboratory-scale synthesis involves the reaction of silicon tetrachloride with allyl alcohol. polymer-korea.or.krpolymer-korea.or.kr This process yields this compound but also produces hydrogen chloride (HCl) gas as a significant by-product. polymer-korea.or.krpolymer-korea.or.kr Hydrogen chloride is a corrosive gas that requires neutralization, often with a base like sodium hydrogen carbonate, to manage its safe handling and disposal. polymer-korea.or.krpolymer-korea.or.kr